

Technical Support Center: Improving Cellular Uptake of Cyclic-di-GMP Disodium

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Compound of Interest

Compound Name: Cyclic-di-GMP disodium

Cat. No.: B15623372

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Welcome to the technical support center for Cyclic-di-GMP (c-di-GMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the cellular delivery of c-di-GMP and to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of free c-di-GMP disodium so poor?

A1: The poor cellular uptake of c-di-GMP is due to its physicochemical properties. As a dinucleotide, it possesses two phosphate groups, giving it a strong negative charge at physiological pH. This charge, combined with its hydrophilic nature, prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. Consequently, specialized delivery systems are required to transport it into the cytosol where its target, the STING protein, resides^{[1][2]}.

Q2: What is the primary intracellular target of c-di-GMP and why is cytosolic delivery essential?

A2: The primary intracellular target of c-di-GMP in mammalian cells is the "Stimulator of Interferon Genes" (STING) protein^{[3][4][5]}. STING is an innate immune sensor located on the membrane of the endoplasmic reticulum (ER)^[6]. For c-di-GMP to activate the STING pathway, it must reach the cytosol to bind to the STING protein directly^{[4][6]}. This binding event induces a conformational change in STING, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines^{[3][7][8]}.

Q3: What are the most common strategies to improve the cellular uptake of c-di-GMP?

A3: The most common strategies involve encapsulating c-di-GMP within a carrier vehicle to facilitate its entry into the cell. These methods include:

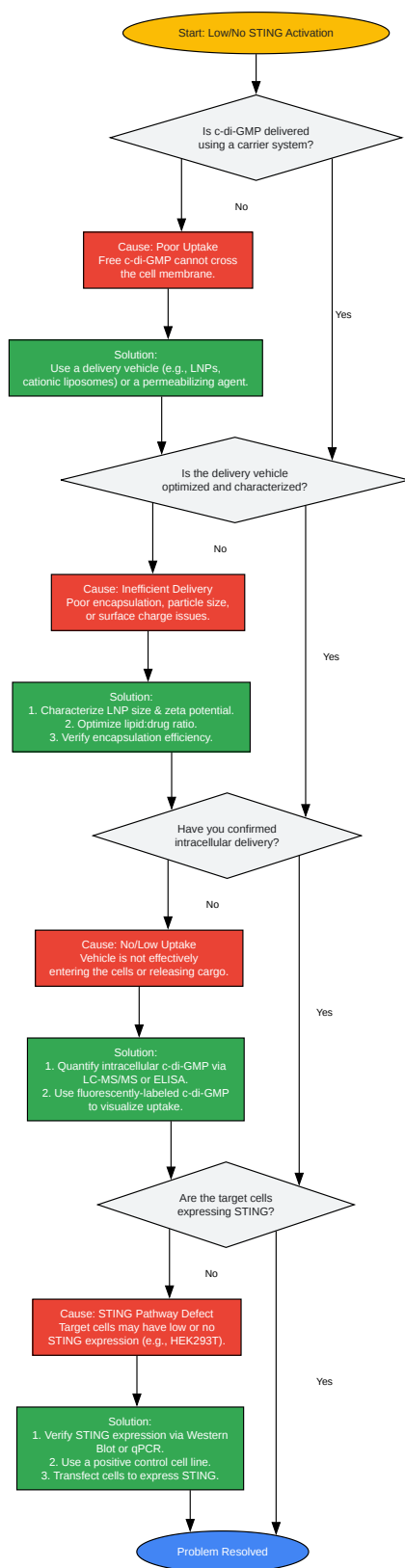
- **Lipid-Based Nanoparticles (LNPs):** Cationic or ionizable lipids are used to form nanoparticles that encapsulate the negatively charged c-di-GMP[1][9][10]. These LNPs can fuse with the cell membrane or be taken up via endocytosis, subsequently releasing their cargo into the cytoplasm[10].
- **Liposomes:** Similar to LNPs, liposomes are vesicles composed of a lipid bilayer that can encapsulate aqueous drugs like c-di-GMP. Formulations often include cationic lipids (e.g., YSK05) to improve encapsulation and delivery[1].
- **Nanoparticles:** Various types of nanoparticles, including self-assembling nanoparticles formed with divalent metal ions, can be used to deliver c-di-GMP[11]. Nanoencapsulation has been shown to improve the pharmacokinetic properties of cyclic dinucleotides for systemic administration[2].
- **Direct Microinjection:** While not a high-throughput method, direct microinjection can be used in specific experimental setups to deliver c-di-GMP directly into the cytosol[7].

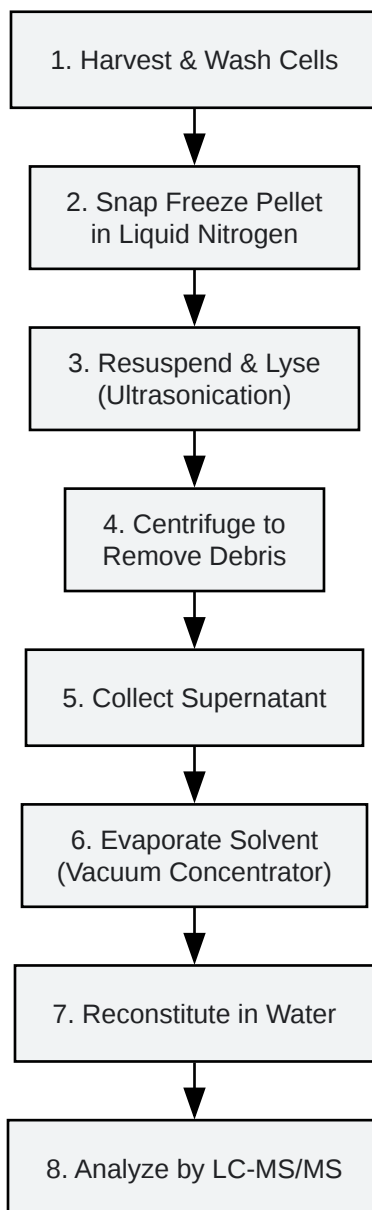
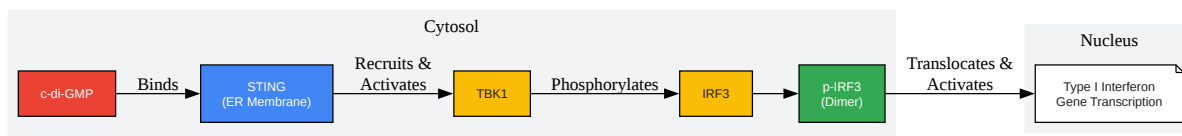
Troubleshooting Guide

This guide addresses common issues encountered when experiments involving c-di-GMP show lower-than-expected activity.

Problem: No or low downstream STING activation (e.g., no IFN- β production) after treating cells with c-di-GMP.

This troubleshooting workflow can help diagnose the potential cause of the issue.





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References

- 1. Liposomes loaded with a STING pathway ligand, cyclic di-GMP, enhance cancer immunotherapy against metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. alfachemic.com [alfachemic.com]
- 8. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cationic lipid nanoparticles for nucleic acid delivery: microfluidics versus thin film hydration > Paper | Shim Lab | SSU [shim.ssu.ac.kr]
- 10. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
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